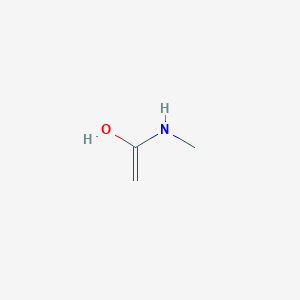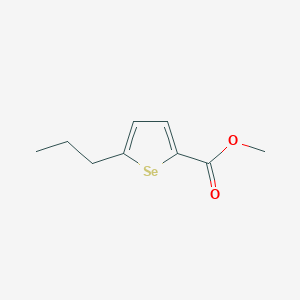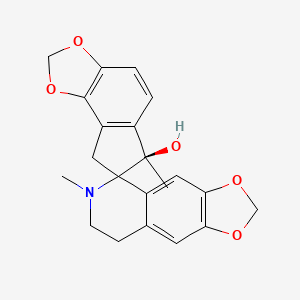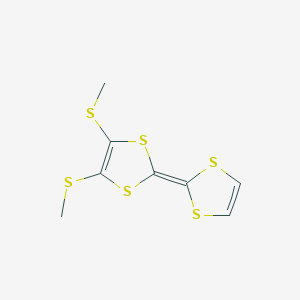
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is an organosulfur compound that belongs to the class of dithioles This compound is characterized by the presence of two dithiol rings and two methylthio groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- typically involves the reaction of 1,3-dithiol-2-thione with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The methylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as thiols and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted dithioles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is primarily related to its electronic properties. The compound can interact with various molecular targets through electron transfer processes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(methylthio)-
- **1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4-(hexadecylthio)-
- **2-(Nitrosomethylene)-1,3-dithiole derivatives
Uniqueness
1,3-Dithiole, 2-(1,3-dithiol-2-ylidene)-4,5-bis(methylthio)- is unique due to the presence of two methylthio groups, which impart distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in the development of advanced materials for electronic applications.
Propiedades
Número CAS |
118148-28-0 |
|---|---|
Fórmula molecular |
C8H8S6 |
Peso molecular |
296.6 g/mol |
Nombre IUPAC |
2-(1,3-dithiol-2-ylidene)-4,5-bis(methylsulfanyl)-1,3-dithiole |
InChI |
InChI=1S/C8H8S6/c1-9-5-6(10-2)14-8(13-5)7-11-3-4-12-7/h3-4H,1-2H3 |
Clave InChI |
QNHKZXOAIWVKMV-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC(=C2SC=CS2)S1)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


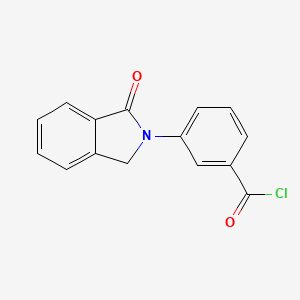
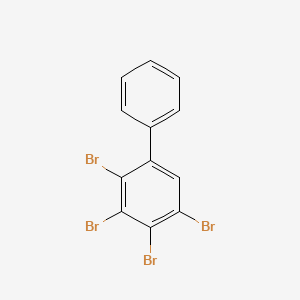
![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
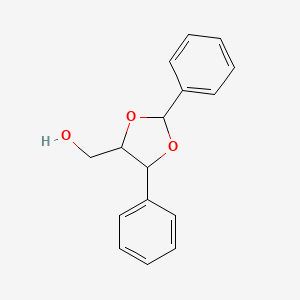
![Bis(4-pentylbicyclo[2.2.2]octan-1-yl) 9b,12c-dihydroperylene-3,9-dicarboxylate](/img/structure/B14296534.png)
![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)
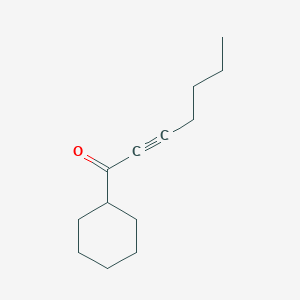
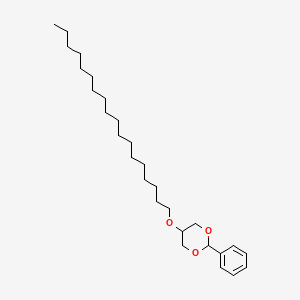
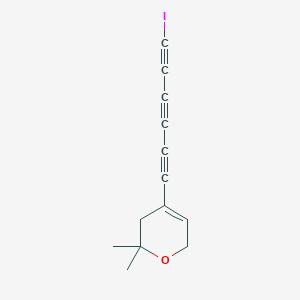
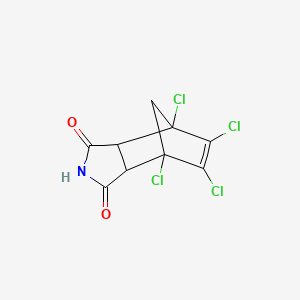
silane](/img/structure/B14296575.png)
